molecular formula C23H44O11 B8119618 m-PEG9-2-methylacrylate

m-PEG9-2-methylacrylate

Cat. No.: B8119618
M. Wt: 496.6 g/mol
InChI Key: TXHZNLCKXHJYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG9-2-methylacrylate: is a bifunctional reagent featuring a methoxy polyethylene glycol chain with nine ethylene glycol units and a 2-methylacrylate moiety. This compound is widely used in pharmaceutical research and development, particularly in the PEGylation of proteins, peptides, and small molecules for drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-2-methylacrylate typically involves the reaction of methoxy polyethylene glycol with 2-methylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: m-PEG9-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane at room temperature.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are conducted at elevated temperatures.

    Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products:

Scientific Research Applications

m-PEG9-2-methylacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG9-2-methylacrylate involves the formation of covalent bonds with target molecules through its 2-methylacrylate moiety. The methoxy polyethylene glycol chain imparts solubility and biocompatibility to the resulting conjugates. This allows for efficient delivery and prolonged circulation of therapeutic agents in the body .

Comparison with Similar Compounds

Uniqueness: m-PEG9-2-methylacrylate is unique due to its specific combination of a nine-unit methoxy polyethylene glycol chain and a 2-methylacrylate moiety. This combination provides an optimal balance of solubility, biocompatibility, and reactivity, making it highly suitable for various applications in pharmaceutical research and development .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O11/c1-22(2)23(24)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3/h1,4-21H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHZNLCKXHJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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